2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride

Description

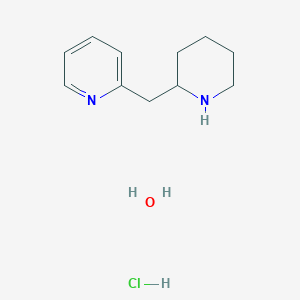

2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety via a methylene bridge. The hydrochloride salt form enhances its solubility in polar solvents, while the monohydrate component indicates the presence of one water molecule in its crystalline structure.

Properties

Molecular Formula |

C11H19ClN2O |

|---|---|

Molecular Weight |

230.73 g/mol |

IUPAC Name |

2-(piperidin-2-ylmethyl)pyridine;hydrate;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11;;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H;1H2 |

InChI Key |

MQYSFTFJWCXMAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=N2.O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The resulting compound is then purified and crystallized to obtain the monohydrate hydrochloride form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced purification methods ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Hydration State | Melting Point | Key Structural Features |

|---|---|---|---|---|---|

| 2-(2-Piperidinylmethyl)pyridine monohydrate HCl (Target) | C₁₁H₁₆N₂·HCl·H₂O | ~257.7* | Monohydrate | Not reported | Pyridine + piperidine via methylene bridge |

| Triprolidine hydrochloride monohydrate | C₁₉H₂₂N₂·HCl·H₂O | 332.9 | Monohydrate | Not reported | Pyridine + pyrrolidine + tolyl group |

| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate | C₁₀H₉ClN₂S·HCl·H₂O | 279.2 | Monohydrate | 203–204°C | Thiazole + chlorophenyl group |

| 2-DPMP (Desoxypipradrol) hydrochloride | C₁₈H₂₁N·HCl | 287.8 | Anhydrous | Not reported | Piperidine + diphenylmethyl group |

| 1-(2-Pyridyl)piperazine monohydrochloride | C₉H₁₃N₃·HCl | 215.7 | Anhydrous | Not reported | Pyridine + piperazine ring |

*Estimated based on formula.

Key Observations :

- Structural Diversity : The target compound’s pyridine-piperidine backbone differs from thiazole-containing analogs () or diphenylmethyl derivatives (2-DPMP HCl, ), which may influence receptor binding or lipophilicity.

- Melting Points : The thiazole derivative () has a defined melting point (203–204°C), suggesting higher crystallinity compared to pyridine-piperidine analogs.

Pharmacological and Regulatory Profiles

- Triprolidine HCl Monohydrate: A histamine-1 receptor antagonist regulated by the FDA (Unique Ingredient Identifier YAN7R5L890) and classified under HS 29333999 for trade .

- Lidocaine HCl : An anesthetic with strict pharmacopeial standards (97.5–102.5% purity, anhydrous basis), highlighting the importance of hydration state in regulatory compliance .

- 2-DPMP HCl : Described as a psychoactive compound, underscoring how structural variations (e.g., diphenylmethyl vs. pyridinylmethyl groups) alter biological activity .

The target compound’s lack of explicit regulatory or pharmacological data in the evidence necessitates caution in extrapolating its applications.

Stability and Handling Considerations

- Safety Protocols : Compounds like 1-(2-Pyridyl)piperazine HCl require enclosed handling systems and personal protective equipment (PPE) due to dust formation risks . Similar precautions likely apply to the target compound.

- Storage: Anhydrous forms (e.g., 2-DPMP HCl) are stored at -20°C for long-term stability, whereas monohydrates may require controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.